molecular formula C10H18O2S4 B086037 Dibutyl xanthogen disulfide CAS No. 105-77-1

Dibutyl xanthogen disulfide

Cat. No.: B086037
CAS No.: 105-77-1
M. Wt: 298.5 g/mol
InChI Key: QCAZHHXMIVSLMW-UHFFFAOYSA-N
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Description

Dibutyl xanthogen disulfide (CAS 105-77-1) is an organosulfur compound with the molecular formula C₁₀H₁₈O₂S₄ and a molecular weight of 298.51 g/mol . It is structurally characterized by two butyl groups linked via xanthate moieties and a central disulfide bond. Key identifiers include:

  • Synonyms: Bis-butylxanthogen, Dibutyl thioperoxydicarbonate, Accelerator CPB .
  • CAS Registry: 105-77-1; EINECS: 203-330-5 .
  • Physical Properties: Density ~1.22–1.39 g/cm³, boiling point ~358–410°C, and low water solubility .

The compound is widely used as a vulcanization accelerator in rubber production, particularly for sulfur-modified chloroprene rubber, where it enhances abrasion resistance and reduces heat buildup and permanent compression set .

Properties

IUPAC Name

O-butyl (butoxycarbothioyldisulfanyl)methanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O2S4/c1-3-5-7-11-9(13)15-16-10(14)12-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QCAZHHXMIVSLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=S)SSC(=S)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0059320
Record name Dibutyl thioperoxydicarbonate
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Molecular Weight

298.5 g/mol
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CAS No.

105-77-1
Record name Thioperoxydicarbonic acid ([(HO)C(S)]2S2) C,C′-dibutyl ester
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Record name Butylxanthic disulfide
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Record name Dibutylxanthogen
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Record name Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-dibutyl ester
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Record name Dibutyl thioperoxydicarbonate
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Record name DIBUTYL XANTHOGEN DISULFIDE
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Preparation Methods

Reaction of n-Butanol with Carbon Disulfide and Potassium Hydroxide

The foundational step in synthesizing dibutyl xanthogen disulfide involves the formation of potassium n-butylxanthate. This intermediate is produced by reacting n-butanol with carbon disulfide (CS<sub>2</sub>) in the presence of potassium hydroxide (KOH) under controlled conditions:

Reaction Conditions :

  • Temperature: Maintained below 20°C to prevent side reactions.

  • Molar Ratios: n-Butanol, CS<sub>2</sub>, and KOH are combined in a 1:1:1 stoichiometric ratio.

  • Solvent System: Aqueous ethanol (50% v/v) facilitates homogeneous mixing.

The reaction proceeds as follows:
C4H9OH+CS2+KOHC4H9OCS2K+H2O\text{C}_4\text{H}_9\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{C}_4\text{H}_9\text{OCS}_2\text{K} + \text{H}_2\text{O}

Key Observations :

  • Excess CS<sub>2</sub> is avoided to minimize polysulfide byproducts.

  • Cooling is critical; temperatures above 25°C favor decomposition to thiocarbonates.

Oxidation of Potassium n-Butylxanthate

The potassium xanthate intermediate is oxidized to form the disulfide bond. Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acidic media (e.g., acetic acid) serves as the oxidizing agent:

Reaction Protocol :

  • Dissolve potassium n-butylxanthate in deionized water.

  • Add 30% H<sub>2</sub>O<sub>2</sub> dropwise at 10–15°C.

  • Acidify with glacial acetic acid to pH 3–4.

Mechanism :
2C4H9OCS2K+H2O2+2CH3COOH(C4H9OCS2)2+2CH3COOK+2H2O2 \, \text{C}_4\text{H}_9\text{OCS}_2\text{K} + \text{H}_2\text{O}_2 + 2 \, \text{CH}_3\text{COOH} \rightarrow (\text{C}_4\text{H}_9\text{OCS}_2)_2 + 2 \, \text{CH}_3\text{COOK} + 2 \, \text{H}_2\text{O}

Yield Optimization :

  • Stoichiometric excess of H<sub>2</sub>O<sub>2</sub> (1.2 equivalents) ensures complete oxidation.

  • Gradual acidification prevents sudden exotherms that degrade the product.

Industrial Production Techniques

Emulsion Polymerization Process

Industrial-scale production often integrates this compound synthesis within emulsion polymerization systems, particularly for polychloroprene rubber.

Key Parameters :

ParameterOptimal RangeImpact on Product Quality
Temperature40–50°CHigher temperatures accelerate kinetics but risk side reactions.
pH10–12Alkaline conditions stabilize the emulsion and prevent coagulation.
Xanthogen Disulfide0.5–1.5 parts per 100Balances crosslinking and gel suppression.

Case Study :
A patent-published formulation for polychloroprene latex utilized 0.7 parts diisopropyl xanthogen disulfide per 100 parts monomer, achieving 95–100% conversion without gel formation. Analogous conditions apply to dibutyl variants, adjusted for molecular weight differences.

Large-Scale Reactor Configurations

Batch vs. Continuous Systems :

  • Batch Reactors : Preferred for small-batch specialty chemicals. Allow precise control but lower throughput.

  • Continuous Stirred-Tank Reactors (CSTRs) : Enable high-volume production with automated feed systems.

Process Efficiency Metrics :

Reactor TypeResidence Time (hr)Yield (%)Purity (%)
Batch6–878–8295–97
CSTR2–385–8892–94

Data extrapolated from industrial patent examples.

Optimization of Reaction Conditions

Temperature Control

Elevated temperatures during xanthate oxidation accelerate disulfide formation but risk over-oxidation to thiosulfonates. A balanced profile is critical:

Temperature Gradient Analysis :

StageTemperature (°C)Effect on Product
Xanthate dissolution10–15Prevents premature oxidation.
H<sub>2</sub>O<sub>2</sub> addition15–20Controlled exotherm for 85% yield.
Acid quenching20–25Completes disulfide precipitation.

pH Regulation

Maintaining alkaline conditions (pH >10) during emulsion polymerization prevents latex coagulation. Adjustments with sodium hydroxide or diethanolamine are standard.

pH Impact on Latex Stability :

pHCoagulation Time (min)Particle Size (nm)
9.515150 ± 20
10.5>60120 ± 15
11.5>120100 ± 10

Quality Control and Analytical Methods

Spectroscopic Characterization

  • FTIR Analysis : Peaks at 1045 cm<sup>−1</sup> (C–O–C stretch) and 645 cm<sup>−1</sup> (S–S stretch) confirm structural integrity.

  • <sup>1</sup>H NMR : δ 0.9–1.6 ppm (butyl CH<sub>2</sub>/CH<sub>3</sub>), δ 4.3 ppm (O–CH<sub>2</sub>).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18 reverse-phase, 5 µm, 250 mm × 4.6 mm.

  • Mobile Phase: Acetonitrile/water (70:30), 1.0 mL/min.

  • Retention Time: 8.2 min (this compound), 6.7 min (monosulfide impurity).

Comparative Analysis of Synthesis Routes

Laboratory vs. Industrial Methods

ParameterLaboratory SynthesisIndustrial Emulsion Process
Scale10–100 g100–10,000 kg
Reaction Time4–6 hours2–3 hours
Byproduct Formation5–8% monosulfides2–3% residual xanthates
Energy EfficiencyLow (batch heating)High (continuous heat exchange)

Yield and Purity Metrics

MethodYield (%)Purity (%)Cost (USD/kg)
Laboratory Oxidation78–8295–97120–150
Industrial Emulsion85–8892–9440–60

Chemical Reactions Analysis

Role in Vulcanization and Rubber Cross-Linking

Dibutyl xanthogen disulfide acts as a secondary accelerator in polychloroprene rubber vulcanization systems. When combined with zinc oxide (ZnO), it participates in synergistic cross-linking mechanisms:

  • Mechanism : ZnO activates the polymer chain, enabling sulfur from this compound to form polysulfidic cross-links. This process enhances tensile strength and elasticity .

  • Performance Data :

FormulationMaximum Torque (dN·m)Tensile Strength (MPa)Elongation at Break (%)
ETU + ZnO12.318.5450
Dibutyl xanthogen + ZnO11.817.9430
ZnO Alone8.210.1320

Source: Experimental results from polychloroprene vulcanization studies .

This accelerator reduces reliance on ethylene thiourea (ETU), a compound facing potential regulatory restrictions due to toxicity concerns .

Interaction with Metal Ions

This compound reacts with metal salts, forming insoluble complexes. Key findings include:

  • Copper(II) Interaction : Forms a covalent Cu(I)-S bond (bond length: 0.229 nm) with partial oxidation to dixanthogen (~15% by weight) .

  • Lead(II) Interaction : Produces ionic Pb–S bonds (bond length: 0.279 nm), confirmed via XPS and solid-state NMR .

  • Structural Impact : Reaction with metals induces structural disordering, as evidenced by EPR and Raman spectroscopy .

Rubber Compounding and Hysteresis Reduction

When pre-coated onto carbon black, this compound reduces hysteresis in rubber composites:

  • Example : N-234 carbon black coated with 3% this compound lowered hysteresis loss by 18% at 60°C compared to unmodified carbon black .

  • Mechanism : The compound modifies filler-polymer interactions, enhancing energy dissipation efficiency .

Scientific Research Applications

Polymer Chemistry

Vulcanization of Rubber:
DBXD serves as an accelerator in the vulcanization process of rubber, particularly in the production of polyisoprene products such as gloves and condoms. The compound enhances the cross-linking efficiency and overall mechanical properties of the rubber.

  • Case Study: A patent describes a formulation for polyisoprene condoms that incorporates DBXD along with other curing agents like sulfur and thiurams. The resulting material exhibits improved elasticity and durability, crucial for medical applications .

Table 1: Properties of Vulcanized Rubber with DBXD

PropertyControl SampleSample with DBXD
Tensile Strength (MPa)2025
Elongation at Break (%)300350
Hardness (Shore A)6065

Mineral Processing

Froth Flotation:
DBXD is utilized as a collector in the froth flotation process, particularly for sulfide minerals like chalcopyrite and pyrite. Its effectiveness stems from its ability to enhance the hydrophobic properties of mineral surfaces, improving separation efficiency.

  • Research Findings: Studies indicate that DBXD can be combined with other xanthate collectors to optimize flotation performance. The presence of long alkyl chains in DBXD increases its collecting power, making it suitable for selective flotation processes .

Table 2: Flotation Performance with DBXD

Collector TypeRecovery Rate (%)Grade of Concentrate (%)
Xanthate Only7520
DBXD + Xanthate8525

Environmental and Regulatory Considerations

As a chemical used in consumer products, DBXD is subject to regulatory scrutiny regarding its safety and environmental impact. The Dutch Packaging Regulation outlines specific migration limits for substances like DBXD in consumer articles to ensure safety .

Mechanism of Action

The mechanism of action of dibutyl xanthogen disulfide involves its interaction with thiol groups in proteins and enzymes. The disulfide bond can undergo exchange reactions with thiol groups, leading to the formation of mixed disulfides. This interaction can inhibit the activity of enzymes that rely on free thiol groups for their function .

Comparison with Similar Compounds

This compound vs. Diisopropyl Xanthogen Disulfide (CAS 105-65-7)

Property This compound Diisopropyl Xanthogen Disulfide
Molecular Formula C₁₀H₁₈O₂S₄ C₈H₁₄O₂S₄
Molecular Weight 298.51 g/mol 270.42 g/mol
Alkyl Group Butyl (C₄H₉) Isopropyl (C₃H₇)
Key Applications Chloroprene rubber vulcanization General-purpose rubber curing
Performance Superior abrasion resistance Faster vulcanization kinetics
Toxicity (LD50, oral) 2700 mg/kg (mouse) Data not available

Structural Impact : The longer butyl chains in this compound increase steric hindrance, slowing vulcanization but improving mechanical stability in rubber products compared to the smaller isopropyl variant .

This compound vs. Tetrathiuram Tetrasulfide (CAS 120-54-7)

Property This compound Tetrathiuram Tetrasulfide
Molecular Formula C₁₀H₁₈O₂S₄ C₁₂H₂₀N₂S₆
Sulfur Content 43.0% 54.2%
Function Primary accelerator Ultra-accelerator (fast curing)
Thermal Stability Moderate Low (prone to scorching)
Applications Chloroprene, nitrile rubber Natural rubber, latex foam

Functional Impact : Tetrathiuram tetrasulfide’s higher sulfur content enables rapid crosslinking but increases scorching risk, limiting its use in heat-sensitive formulations. This compound offers better control over vulcanization dynamics .

Performance in Rubber Vulcanization

Studies on sulfur-modified chloroprene rubber demonstrate that This compound optimizes the balance between:

  • Abrasion Resistance : Up to 30% improvement compared to sulfenamide-based systems .
  • Heat Buildup : Reduced by 15–20% due to efficient energy dissipation .
  • Compression Set : Permanent deformation decreased by ~25% at 0.1–1.5 parts per hundred rubber (phr) loading .

In contrast, dibutyl phthalate (CAS 84-74-2), a plasticizer often confused with xanthogen disulfides, lacks vulcanization activity and primarily modifies polymer flexibility .

Market and Industrial Relevance

  • Global Market: this compound is produced in Asia, Europe, and North America, with applications spanning automotive, industrial rubber goods, and adhesives .
  • Regulatory Status: Classified as non-hazardous under standard handling conditions, though prolonged exposure requires PPE .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound CAS Density (g/cm³) Boiling Point (°C) Solubility
This compound 105-77-1 1.22–1.39 358–410 Low in water
Diisopropyl xanthogen disulfide 105-65-7 1.18 (est.) 300–320 (est.) Insoluble
Tetrathiuram tetrasulfide 120-54-7 1.41 Decomposes Organic solvents

Table 2: Application-Specific Performance

Parameter This compound Tetrathiuram Tetrasulfide
Vulcanization Speed Moderate Fast
Scorch Safety High Low
Abrasion Resistance Index 100 (Baseline) 85–90

Research Findings and Industrial Insights

  • Optimal Loading : 0.3–6.0 phr of this compound in chloroprene rubber maximizes abrasion resistance while minimizing compression set .
  • Synergy with Sulfenamides : A b/a ratio (xanthogen disulfide/sulfenamide) of 0.2–30.0 enhances vulcanization efficiency .
  • Toxicity : Low acute toxicity (LD₅₀ = 2700 mg/kg in mice) supports its use under controlled industrial settings .

Biological Activity

Dibutyl xanthogen disulfide (DBXD) is a chemical compound classified as a xanthate, primarily used in the rubber industry as a vulcanization accelerator. This compound has garnered attention due to its potential biological activities, including its effects on human health and the environment. This article reviews the biological activity of DBXD, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H18O2S4C_{10}H_{18}O_2S_4 and is characterized by its disulfide bond, which plays a crucial role in its biological activity. The compound is known for its ability to undergo various chemical reactions, particularly in the presence of different pH levels which can lead to hydrolysis and other transformations .

1. Toxicity and Safety Profile

DBXD has been studied for its toxicological profile, particularly in occupational settings where exposure may occur. The compound can cause skin irritation and allergic reactions, which are significant concerns in industrial applications. The safety data indicate that while it is effective as a vulcanization accelerator, proper handling procedures are essential to mitigate risks associated with exposure .

2. Antimicrobial Properties

Research indicates that xanthates, including DBXD, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial coatings or treatments . The exact mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Case Study 1: Occupational Exposure

A study conducted on workers in the rubber manufacturing industry highlighted the risks associated with prolonged exposure to DBXD. Workers reported symptoms consistent with allergic reactions, emphasizing the need for stringent safety measures .

Case Study 2: Environmental Impact

Research examining the leachate from rubber products containing DBXD showed that it could contaminate soil and water sources. The leachate exhibited toxic effects on aquatic organisms, raising concerns about environmental sustainability and necessitating further investigation into the biodegradation of xanthates .

Comparative Analysis of Biological Activities

Compound Biological Activity Mechanism References
This compoundAntimicrobialDisruption of cell membranes
Diallyl DisulfideAnti-inflammatory, AntioxidantModulation of oxidative stress pathways
Diisopropyl XanthogenVulcanization acceleratorChemical bonding in rubber production

Q & A

Q. How can the molecular structure of dibutyl xanthogen disulfide be experimentally determined, and what analytical techniques are most effective?

The molecular structure can be resolved using X-ray crystallography for atomic-level spatial arrangement or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm bond connectivity and functional groups. The SMILES string (CCCCOC(=S)SSC(=S)OCCCC) and InChIKey (QCAZHHXMIVSLMW-UHFFFAOYSA-N) provide reference points for computational modeling (e.g., DFT calculations) to validate experimental data. For dynamic structural behavior, Fourier-transform infrared spectroscopy (FTIR) identifies sulfur-related vibrational modes (C=S, S-S bonds). Rotatable bonds (11 in total) suggest flexibility, which can be studied via molecular dynamics simulations .

Q. What role does this compound play in vulcanization processes for sulfur-modified polymers like chloroprene rubber?

It acts as a plasticizer and vulcanization accelerator , reducing Mooney viscosity during processing while enhancing crosslinking efficiency. By forming transient sulfur-based intermediates, it balances abrasion resistance and heat stability in the final product. Optimal performance is achieved at 0.3–6.0 parts per 100 parts polymer, with a sulfenamide-to-xanthogen disulfide ratio (b/a) of 0.2–30.0 to minimize permanent compression set .

Q. How do physical properties (e.g., density, boiling point) influence its application in polymer research?

The density (~1.22–1.39 g/cm³) affects solubility in organic matrices, while the high boiling point (358–409°C) indicates thermal stability during high-temperature processing (e.g., extrusion). Refractive index (~1.53–1.59) is critical for optical applications, and vapor pressure (5.26E-05 mmHg at 25°C) informs handling protocols to avoid sublimation in vacuum environments .

Advanced Research Questions

Q. How can researchers optimize the ratio of this compound to sulfenamide in chloroprene rubber composites to maximize mechanical properties?

A systematic Design of Experiments (DoE) approach is recommended, varying the (b/a) ratio between 0.2 and 30.0. Key metrics include tensile strength (ASTM D412), abrasion resistance (DIN 53516), and compression set (ASTM D395). For example, a ratio of 20:1 improves abrasion resistance by 15% compared to sulfenamide-only systems. Higher ratios (>2000:1) risk phase separation, necessitating rheological monitoring .

Q. What mechanisms explain this compound’s role in reversible addition-fragmentation chain-transfer (RAFT) polymerization?

It serves as a chain-transfer agent (CTA) , where the S-S bond cleaves to generate thiyl radicals that mediate controlled polymer growth. However, low monomer conversion (<40% for MMA) and instability of xanthate-terminated polymers pose challenges. Kinetic studies using electron paramagnetic resonance (EPR) reveal primary termination of xanthyl radicals, limiting functionality (f ≈ 1–2). Alternative agents like thiuram disulfides improve stability .

Q. How can contradictory findings regarding xanthate functionality in PMMA synthesis be resolved?

Discrepancies arise from differing termination mechanisms (chain transfer vs. radical recombination). To resolve this, combine end-group analysis (MALDI-TOF MS) with kinetic modeling. For instance, UV quantification of xanthate groups in PMMA-X derivatives confirms f ≈ 2 at low conversions, while higher conversions favor side reactions (e.g., disproportionation), reducing functionality .

Q. What methodologies assess the thermal decomposition pathways of this compound during polymer processing?

Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decomposition products (e.g., COS, CS₂). At >300°C, S-S bond cleavage dominates, releasing sulfur radicals that accelerate crosslinking. Differential scanning calorimetry (DSC) profiles exothermic peaks at 170–200°C, correlating with vulcanization onset .

Q. How does this compound enhance intra- and interparticle crosslinking in synthetic polyisoprene latex?

In dip-molded products (e.g., gloves), it co-activates with thiuram disulfides to form polysulfide linkages , improving elasticity. Post-vulcanization treatments (0.5–2 wt%) reduce allergenicity by minimizing residual accelerators. Synergy with sodium dibutyl dithiocarbamate (SDBC) enhances crosslink density by 25% compared to single-agent systems .

Methodological Considerations

  • Structural Validation : Use crystallography for static structures and molecular dynamics for conformational analysis .
  • Kinetic Studies : Employ stopped-flow spectroscopy to monitor rapid radical interactions in polymerization .
  • Process Optimization : Apply response surface methodology (RSM) to balance vulcanization parameters (time, temperature, agent ratios) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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